N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine
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Overview
Description
N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenoxy group attached to a pentanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine typically involves the reaction of 4-fluorophenol with a suitable alkylating agent to introduce the fluorophenoxy group. This is followed by the reaction with N,N-diethylpentanamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various receptors or enzymes, leading to modulation of their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-5-(2-fluorophenoxy)pentan-1-amine
- N,N-diethyl-5-(3-fluorophenoxy)pentan-1-amine
- N,N-diethyl-5-(4-chlorophenoxy)pentan-1-amine
Uniqueness
N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine is unique due to the specific position of the fluorine atom on the phenoxy group. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N,N-diethyl-5-(4-fluorophenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO/c1-3-17(4-2)12-6-5-7-13-18-15-10-8-14(16)9-11-15/h8-11H,3-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPXTPVYAXWZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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